molecular formula C29H46O5 B14101437 (2Z)-6-methyl-2-[(3R,4S,8S,9S,10S,11R,13R,14S,16R)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid

(2Z)-6-methyl-2-[(3R,4S,8S,9S,10S,11R,13R,14S,16R)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid

Cat. No.: B14101437
M. Wt: 474.7 g/mol
InChI Key: ZYPQPWJLUKNCQX-XEVXRTMNSA-N
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Description

The compound (2Z)-6-methyl-2-[(3R,4S,8S,9S,10S,11R,13R,14S,16R)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid is a complex organic molecule with a unique structure This compound is characterized by multiple hydroxyl groups, a cyclopenta[a]phenanthrene core, and a hept-5-enoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct stereochemistry.

    Introduction of hydroxyl groups: Hydroxylation reactions are employed to add hydroxyl groups at specific positions on the core structure.

    Attachment of the hept-5-enoic acid side chain: This step involves coupling reactions, such as esterification or amidation, to attach the side chain to the core structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bond in the hept-5-enoic acid side chain can be reduced to form a saturated chain.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of a saturated heptanoic acid derivative.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

The compound has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antiviral activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biological processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: Shares a similar cyclopenta[a]phenanthrene core but lacks the hept-5-enoic acid side chain.

    Steroids: Have similar core structures but differ in the functional groups attached to the core.

    Retinoic acid: Contains a similar carboxylic acid side chain but has a different core structure.

Uniqueness

The uniqueness of this compound lies in its combination of a cyclopenta[a]phenanthrene core with a hept-5-enoic acid side chain and multiple hydroxyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H46O5

Molecular Weight

474.7 g/mol

IUPAC Name

(2Z)-6-methyl-2-[(3R,4S,8S,9S,10S,11R,13R,14S,16R)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid

InChI

InChI=1S/C29H46O5/c1-16(2)8-7-9-18(26(33)34)24-20-14-22(31)25-27(4)12-11-21(30)17(3)19(27)10-13-28(25,5)29(20,6)15-23(24)32/h8,17,19-23,25,30-32H,7,9-15H2,1-6H3,(H,33,34)/b24-18-/t17-,19?,20-,21+,22+,23+,25-,27-,28-,29-/m0/s1

InChI Key

ZYPQPWJLUKNCQX-XEVXRTMNSA-N

Isomeric SMILES

C[C@@H]1[C@@H](CC[C@]2(C1CC[C@]3([C@H]2[C@@H](C[C@@H]\4[C@@]3(C[C@H](/C4=C(/CCC=C(C)C)\C(=O)O)O)C)O)C)C)O

Canonical SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)O)C)O)C

Origin of Product

United States

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